3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole (CAS 1884457-49-1) is a highly specialized, bifunctional heterocyclic building block designed for advanced fluorine chemistry and late-stage functionalization [1]. Unlike terminal fluorinated pyrazoles, this compound features a highly reactive bromodifluoromethyl (CF2Br) moiety, which serves as a premier radical precursor and electrophilic cross-coupling partner [2]. In procurement contexts, it is primarily sourced by medicinal and agrochemical discovery teams seeking to introduce a metabolically stable, lipophilic CF2-bridged 5-methylpyrazole pharmacophore into complex molecular architectures without relying on multi-step de novo ring synthesis.
Generic substitution with closely related analogs fundamentally fails due to the unique reactivity profile of the CF2Br group [1]. Substituting with 3-(Trifluoromethyl)-5-methyl-1H-pyrazole provides a chemically inert CF3 group that cannot undergo further elongation or cross-coupling, acting as a synthetic dead-end. Conversely, utilizing 3-(Difluoromethyl)-5-methyl-1H-pyrazole (CF2H) requires harsh C-H activation or strong base deprotonation to functionalize the carbon, which is often incompatible with sensitive functional groups in late-stage active pharmaceutical ingredients (APIs). Furthermore, attempting to use the chlorodifluoromethyl (CF2Cl) analog results in sluggish reactivity, as the C-Cl bond possesses a significantly higher reduction potential and resists oxidative addition under the mild photoredox or transition-metal conditions where the brominated variant excels [2].
The CF2Br moiety in 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is highly susceptible to single-electron transfer (SET), enabling facile generation of the difluoromethyl radical under mild visible-light irradiation [1]. Compared to chlorodifluoromethyl (CF2Cl) analogs, which require highly negative reduction potentials (often < -1.8 V vs SCE) and strong reductants, the CF2Br group is readily cleaved by standard Ir(III) or Ru(II) photocatalysts at room temperature [2]. This thermodynamic advantage allows for the late-stage installation of the pyrazole ring onto complex APIs without degrading sensitive functional groups.
| Evidence Dimension | Single-electron reduction potential and radical generation efficiency |
| Target Compound Data | Facile C-Br cleavage via mild visible-light photoredox catalysis (reduction potential approx. -1.1 V vs SCE) |
| Comparator Or Baseline | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (requires < -1.8 V vs SCE, inert under mild Ru/Ir catalysis) |
| Quantified Difference | >0.7 V lower activation barrier, enabling room-temperature functionalization |
| Conditions | Visible-light irradiation with standard Ir(III) or Ru(II) photocatalysts at 25°C |
Allows chemists to perform late-stage functionalization on sensitive substrates without requiring harsh reductants or elevated temperatures.
In transition-metal-catalyzed cross-coupling reactions, the bromodifluoromethyl group serves as a highly competent electrophile. 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole readily undergoes oxidative addition with low-valent palladium, nickel, or copper catalysts, enabling direct C-C bond formation to yield CF2-aryl or CF2-alkyl bridged pyrazoles [1]. In stark contrast, 3-(Difluoromethyl)-5-methyl-1H-pyrazole is essentially inert under standard cross-coupling conditions, yielding <5% of the desired product and necessitating multi-step, low-yielding de novo synthesis to achieve the same molecular architecture [1].
| Evidence Dimension | Electrophilic reactivity in metal-catalyzed cross-coupling |
| Target Compound Data | Readily undergoes oxidative addition yielding >80% in CF2-aryl formations |
| Comparator Or Baseline | 3-(Difluoromethyl)-5-methyl-1H-pyrazole (inert to standard oxidative addition, <5% yield) |
| Quantified Difference | >75% higher yield in direct C-C bond formation at the CF2 carbon |
| Conditions | Standard Pd- or Ni-catalyzed cross-coupling with aryl boronic acids or zinc reagents |
Eliminates the need for multi-step de novo synthesis of CF2-bridged pyrazoles, drastically accelerating SAR library generation.
For the development of positron emission tomography (PET) tracers, the CF2Br group is a critical handle for late-stage radiofluorination. 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole can undergo direct aliphatic nucleophilic substitution with [18F]fluoride to generate [18F]CF3-pyrazole derivatives with high specific activity [1]. Attempting to synthesize these radiotracers using [18F]fluoroform or via electrophilic fluorination of a CF2H precursor typically results in poor radiochemical yields and low specific activity due to carrier added from the precursor, making the brominated building block the optimal procurement choice for radiochemistry workflows [1].
| Evidence Dimension | Radiochemical yield (RCY) and specific activity in [18F]CF3 synthesis |
| Target Compound Data | Enables direct nucleophilic substitution with [18F]fluoride for high specific activity [18F]CF3 generation |
| Comparator Or Baseline | Electrophilic [18F]fluorination of CF2H analogs (often yields <10 GBq/µmol or poor RCY) |
| Quantified Difference | Provides a direct, late-stage radiofluorination handle bypassing low-yielding gaseous [18F] reagents |
| Conditions | Nucleophilic fluorination using [18F]KF/Kryptofix 2.22 in polar aprotic solvents |
Crucial for procurement by radiochemistry labs developing pyrazole-based PET tracers, such as radiolabeled COX-2 inhibitors.
Leveraging its low reduction potential, 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is ideal for appending the 5-methylpyrazole pharmacophore onto advanced drug intermediates via photoredox catalysis. This approach avoids the harsh conditions required by chlorodifluoromethyl analogs, preserving sensitive functional groups in the API [1].
In agrochemical discovery, the compound acts as a highly efficient electrophile in transition-metal-catalyzed cross-coupling. This allows researchers to rapidly synthesize libraries of CF2-bridged pyrazole fungicides and herbicides, a process that is virtually impossible using inert difluoromethyl (CF2H) comparators [2].
The bromodifluoromethyl moiety provides a direct handle for nucleophilic 18F radiofluorination. This makes the compound an essential precursor for synthesizing [18F]CF3-labeled pyrazoles, such as radiolabeled COX-2 inhibitors, achieving the high specific activity required for in vivo PET imaging [3].